molecular formula C6H15NO B1595683 2-Amino-3-methylpentan-1-ol CAS No. 4379-13-9

2-Amino-3-methylpentan-1-ol

Cat. No. B1595683
CAS RN: 4379-13-9
M. Wt: 117.19 g/mol
InChI Key: VTQHAQXFSHDMHT-UHFFFAOYSA-N
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Description

2-Amino-3-methylpentan-1-ol (AMPOL) is an organic compound with a molecular formula of C5H13NO. It is a derivative of the amino acid alanine and is a common component of many natural products, including some proteins and peptides. AMPOL is a versatile molecule with a wide range of applications, from industrial synthesis to medical research.

Scientific Research Applications

    Olfactory Research

    • A compound similar to “2-Amino-3-methylpentan-1-ol”, specifically “3-mercapto-2-methylpentan-1-ol”, has been identified as a potent agonist of a single-receptor OR2M3, of the 391 human ORs .
    • The specific methods of application or experimental procedures were not detailed in the source . The outcomes of these processes would likely depend on the specific parameters of the experiment, which were not provided .

    Pharmaceutical Synthesis

    • “2-Amino-3-methylpentan-1-ol” can be used in the synthesis of pharmaceuticals . For instance, it has been mentioned in a patent for the preparation of Tapentadol, a centrally acting analgesic .
    • The specific methods of application or experimental procedures were not detailed in the source . The outcomes of these processes would likely depend on the specific parameters of the experiment, which were not provided .

    Chemical Analysis

    • A compound similar to “2-Amino-3-methylpentan-1-ol”, specifically “2-amino-4-methylpentan-1-ol”, has been used in a method for enantiomer separation of chiral aliphatic amines including amino alcohols by normal high-performance liquid chromatography .
    • The specific methods of application or experimental procedures were not detailed in the source . The outcomes of these processes would likely depend on the specific parameters of the experiment, which were not provided .

    Chemical Analysis

    • A compound similar to “2-Amino-3-methylpentan-1-ol”, specifically “2-amino-4-methylpentan-1-ol”, has been used in a method for enantiomer separation of chiral aliphatic amines including amino alcohols by normal high-performance liquid chromatography .
    • The specific methods of application or experimental procedures were not detailed in the source . The outcomes of these processes would likely depend on the specific parameters of the experiment, which were not provided .

    Chemical Synthesis

    • “2-Amino-3-methylpentan-1-ol” is available for purchase from chemical suppliers like Sigma-Aldrich . This suggests that it could be used as a starting material or intermediate in various chemical syntheses, although the specific applications are not detailed .

properties

IUPAC Name

2-amino-3-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-5(2)6(7)4-8/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQHAQXFSHDMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20947529
Record name 2-Amino-3-methylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methylpentan-1-ol

CAS RN

4379-13-9, 24629-25-2
Record name Isoleucinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004379139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-methylpentan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024629252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-methylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-methylpentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.141
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
30
Citations
B Gnanaprakasam, E Balaraman… - Angewandte …, 2011 - Wiley Online Library
… A 1,4-dioxane solution containing (2S,3S)-2-amino-3-methylpentan-1-ol (2 mmol) and catalyst 1 (0.02 mmol) was heated to reflux for 19 h and then cooled to room temperature; …
Number of citations: 159 onlinelibrary.wiley.com
AV Teodorović, MD Joksović, I Gutman… - Monatshefte für Chemie …, 2002 - Springer
… After evaporation of the solvent, 3% of (S)-2-amino-3-methylpentan-1-ol (isoleucinol) were obtained. The other amino acids were treated in a similar manner (Table 1). …
Number of citations: 5 link.springer.com
D Li, P Wu, D Guo, Y Yu, H Xiao, X Jiang - Research on Chemical …, 2015 - Springer
Six novel carbazolyl-containing amino alcohol Schiff bases were synthesized by a solvent-free method, and characterized by 1 H NMR, 13 C NMR, mass, and infrared spectroscopy and …
Number of citations: 3 link.springer.com
AM Pandey, NK Digrawal, N Mohanta… - The Journal of …, 2021 - ACS Publications
… Prepared according to procedure A using (2S)-2-amino-3-methylpentan-1-ol (59 mg, 0.50 mmol) and 1,3-cyclohexanedione (56 mg, 0.50 mmol), and the residue was purified by 100–…
Number of citations: 10 pubs.acs.org
A Meinzer, A Breckel, BA Thaher… - Helvetica chimica …, 2004 - Wiley Online Library
New chiral mono‐ and bicyclic β‐sultams, valuable building blocks for drug synthesis, have been prepared from L‐Ala, L‐Val, L‐Leu, L‐Ile, L‐Phe, L‐Cys, L‐Ser, L‐Thr, and D‐…
Number of citations: 65 onlinelibrary.wiley.com
YN Belokon, DA Chusov, TV Skrupskaya… - Russian Chemical …, 2008 - Springer
A number of polydentate ligands based on enantiomerically pure binaphthol have been synthesized. The ligand complexes with titanium isopropoxide were used as catalysts for the …
Number of citations: 13 link.springer.com
X Zheng, X Li, L Tian, B Wu, J Yu, C Wang… - European Journal of …, 2022 - Elsevier
… Ar atmosphere, a mixture of 9j-l (10ámmol), 2-aminoethan-1-ol/2-amino-3-methylpentan-1-ol/methyl 6-aminohexanoate (10ámmol), EDCI (20ámmol) and DMAP (0.1ámmol) in DCM (…
Number of citations: 1 www.sciencedirect.com
A Dhamija, B Saha, SP Rath - Inorganic Chemistry, 2017 - ACS Publications
An apparently rigid dibenzothiophene-bridged zinc(II)/magnesium(II) bisporphyrin host (1 M ) has been explored for an accurate determination of the absolute configuration of a large …
Number of citations: 23 pubs.acs.org
M Fatima, C Pérez, BE Arenas, M Schnell, AL Steber - bib-pubdb1.desy.de
… L-isoleucinol (stated purity ≥ 97%), also known as (2S,3S)-2amino-3-methylpentan-1-ol, was purchased from Fisher Scientific and used without further purification. The molecules were …
Number of citations: 2 bib-pubdb1.desy.de
AS Ubale, GS Londhe, MA Shaikh… - The Journal of …, 2022 - ACS Publications
… Prepared according to general procedure D and D′, using 2-amino-3-methylpentan-1-ol (41 mg, 0.35 mmol)/(117 mg, 1 mmol) to afford 2-(sec-butyl)-4,5-dihydro-3H-benzo[e]indole 8c …
Number of citations: 3 pubs.acs.org

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